2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methyl, phenoxy, and hydrazide groups
Preparation Methods
The synthesis of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and hydrazide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. .
Scientific Research Applications
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-(2,6-Dibromo-4-methylphenoxy)-N’-(2,4-dihydroxy-6-methylbenzylidene)acetohydrazide
- 2-(2,6-Dibromo-4-methylphenoxy)-N’-(2-furylmethylene)acetohydrazide
- 2-(2,4-Dibromo-6-methylphenoxy)-N’-(phenylacetyl)acetohydrazide These compounds share structural similarities but differ in their specific functional groups and resulting properties .
Properties
Molecular Formula |
C16H14Br2N2O3 |
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Molecular Weight |
442.10 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N2O3/c1-10-6-13(17)16(14(18)7-10)23-9-15(22)20-19-8-11-2-4-12(21)5-3-11/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
FWEOEUWFBUBMLJ-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)O)Br |
Origin of Product |
United States |
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